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Compound of Interest

Compound Name:
3-(propoxymethyl)-1-propyl-1H-

pyrazole

CAS No.: 1856030-05-1

Cat. No.: B2946073

Get Quote

From Regioselective Synthesis to Kinase Inhibition
Architectures
Executive Summary
The 1H-pyrazole scaffold (1,2-diazole) stands as a "privileged structure" in modern medicinal

chemistry, serving as the core pharmacophore for over 30 FDA-approved therapeutics

including Celecoxib, Ruxolitinib, and Crizotinib. Its utility stems from two intrinsic properties:

Bioisosterism: The pyrazole ring effectively mimics the imidazole of histidine, the phenol of

tyrosine, and the purine ring of ATP, making it a versatile ligand for kinases and G-protein-

coupled receptors (GPCRs).

Tautomeric Dynamics: The ability to shift between 1H- and 2H-tautomers allows for dynamic

hydrogen bond donor/acceptor profiles, though locking this tautomerism via N-substitution is

critical for optimizing binding affinity.
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This guide analyzes the critical synthetic challenges (specifically regioselectivity) and the

structure-activity relationships (SAR) that drive the success of this scaffold in oncology and

inflammation.

Structural Significance & Chemical Properties
The pyrazole ring is a

-excessive aromatic heterocycle.[1] Its reactivity is defined by the interplay between the pyrrole-
like nitrogen (N1, unshared pair in the aromatic sextet) and the pyridine-like nitrogen (N2,
unshared pair in

orbital).

Acid/Base Profile: Pyrazoles are amphoteric. N-unsubstituted pyrazoles have a pKa ~14

(acidic) and a pKb ~2.5 (basic).

Tautomerism: In solution, 3-substituted and 5-substituted 1H-pyrazoles exist in rapid

equilibrium. For drug development, N1-substitution is mandatory to freeze the bioactive

conformation and prevent metabolic glucuronidation at the nitrogen centers.

Advanced Synthetic Architectures: The
Regioselectivity Challenge
The "Knorr Pyrazole Synthesis" (condensation of hydrazine with 1,3-dicarbonyls) is the

historical standard but suffers from a critical flaw: poor regioselectivity.[2] When reacting a

monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl, a mixture of 1,3- and 1,5-

isomers is typically formed.[2] Separating these isomers requires tedious chromatography,

reducing process efficiency.

Workflow: Strategies for Regiocontrol
Modern synthesis prioritizes "regioswitchable" methodologies. The following diagram outlines

the decision logic for selecting a synthetic route based on the desired substitution pattern.
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Figure 1: Decision tree for selecting synthetic routes. The trichloromethyl enone pathway offers

a programmable switch for isomer selectivity.

Validated Protocol: Regioswitchable Synthesis via
Trichloromethyl Enones
This protocol is superior to standard Knorr synthesis because it utilizes the electronic nature of

the hydrazine (salt vs. free base) to direct the initial nucleophilic attack, achieving high

regioselectivity (up to 98:2) [1].
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Objective: Synthesis of 1-aryl-3-substituted-5-carboxyalkyl-1H-pyrazole (1,3-isomer) vs. 1,5-

isomer.

Reagents:

4,4,4-Trichloro-1-substituted-but-2-en-1-one (Trichloromethyl enone precursor).

Arylhydrazine Hydrochloride (for 1,3-isomer).[2]

Free Arylhydrazine (for 1,5-isomer).[2]

Solvent: Ethanol (EtOH).

Base:

(only for the hydrochloride salt step).

Step-by-Step Methodology:

Preparation of Electrophile: Synthesize the trichloromethyl enone by reacting an acetal-

protected ketone with trichloroacetyl chloride under Lewis acid catalysis (

).

Isomer A (1,3-Disubstituted) - The "Salt" Route:

Dissolve trichloromethyl enone (1.0 equiv) in EtOH.

Add Arylhydrazine Hydrochloride (1.1 equiv). Crucial: Do not add base yet.

Reflux for 2–4 hours. The acidic environment promotes initial attack at the carbonyl carbon

(hard electrophile) by the hydrazine nitrogen.

Cool to room temperature.[3]

Add

(1.2 equiv) to neutralize and drive aromatization.
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Isolate via filtration or extraction.

Isomer B (1,5-Disubstituted) - The "Free Base" Route:

Dissolve trichloromethyl enone (1.0 equiv) in EtOH.

Add Free Arylhydrazine (1.1 equiv).

Reflux for 2–4 hours. The free hydrazine (stronger nucleophile) attacks the

-carbon (soft electrophile) via Michael addition.

Isolate product.

Validation: Confirm regiochemistry using NOESY NMR. The 1,5-isomer will show a

correlation between the N-Aryl protons and the C5-substituent protons.

Medicinal Chemistry & Pharmacology
The pyrazole scaffold is a cornerstone in kinase inhibitor design.[4][5] It functions as a Type I

ATP-competitive inhibitor. The nitrogen atoms of the pyrazole ring typically form specific

hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

Mechanism of Action: JAK-STAT Pathway Inhibition
Drugs like Ruxolitinib utilize the pyrazole core to inhibit Janus Kinases (JAKs), preventing the

phosphorylation of STAT proteins and blocking downstream inflammatory signaling.
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Figure 2: Mechanism of Action. Pyrazole inhibitors bind to the JAK hinge region, blocking ATP

access and halting the STAT phosphorylation cascade.

Structure-Activity Relationship (SAR) Summary
The following table synthesizes the SAR rules derived from major clinical successes [2][3].

Position Chemical Role Biological Impact
Example
Modification

N1 Scaffold Anchor

Controls solubility and

metabolic stability.

Often substituted with

aryl or heteroaryl rings

to fit hydrophobic

pockets.

Phenyl (Celecoxib) for

lipophilicity;

Pyrrolopyrimidine

(Ruxolitinib) for kinase

hinge binding.

C3 Steric Gatekeeper

Determines selectivity

between isoforms

(e.g., COX-2 vs COX-

1). Bulky groups here

exploit the larger side

pocket of COX-2.

Trifluoromethyl (

) in Celecoxib

provides metabolic

stability and

selectivity.

C4 Electronic Tuner

Modulates pKa and

electron density of the

ring. Often used for

solubilizing groups or

halogens.

Fluorine or CN groups

to modulate reactivity;

Alkyl groups for

hydrophobic contacts.

C5 Regio-Director

Critical for

regioselective

synthesis. In final

drugs, often an aryl

group interacting with

hydrophobic regions.

Aryl rings with

sulfonamide moieties

(Celecoxib).[6]

Experimental Validation: Kinase Inhibition Assay
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To validate the efficacy of a synthesized pyrazole derivative, a Fluorescence Resonance

Energy Transfer (FRET)-based assay is the industry standard.

Protocol Snapshot:

Reagents: Recombinant Kinase (e.g., JAK2), Fluorescently labeled peptide substrate, ATP,

Test Compound (Pyrazole derivative).

Setup: In a 384-well plate, mix kinase buffer, ATP (

concentration), and peptide substrate.

Dosing: Add the test compound in a serial dilution (e.g., 10

M to 0.1 nM).

Reaction: Incubate for 60 minutes at room temperature.

Detection: Add a detection antibody (specific to the phosphorylated peptide) labeled with a

FRET donor (e.g., Europium).

Readout: Measure fluorescence emission ratio (665 nm / 615 nm). A decrease in signal

indicates inhibition of phosphorylation.

Analysis: Plot dose-response curves to calculate

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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